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molecular formula C4H6Br2O2 B1267385 3-Bromo-2-(bromomethyl)propionic acid CAS No. 41459-42-1

3-Bromo-2-(bromomethyl)propionic acid

Cat. No. B1267385
M. Wt: 245.9 g/mol
InChI Key: QQZJWQCLWOQDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04745124

Procedure details

A solution of 3.36 g (40 mmoles) of thioacetic acid in 40 ml of N-potassium hydroxide is added dropwise to a solution of 2-bromomethyl-3-bromopropanoic acid in 1.0N potassium hydroxide (20 ml). The mixture is stirred at room temperature overnight, acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated in vacuo. The residue is converted into a dicyclohexylammonium salt (m.p. 116°-118°) and the salt converted back into the free acid, 2-(acetylthiomethyl)-3-(acetylthio)propanoic acid, by distribution between ethyl acetate and 10% potassium bisulfate.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-potassium hydroxide
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[S:3])[CH3:2].Br[CH2:6][CH:7]([CH2:11]Br)[C:8]([OH:10])=[O:9].Cl>[OH-].[K+]>[C:1]([S:3][CH2:6][CH:7]([CH2:11][S:3][C:1](=[O:4])[CH3:2])[C:8]([OH:10])=[O:9])(=[O:4])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
3.36 g
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)O)CBr
Name
N-potassium hydroxide
Quantity
40 mL
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)SCC(C(=O)O)CSC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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